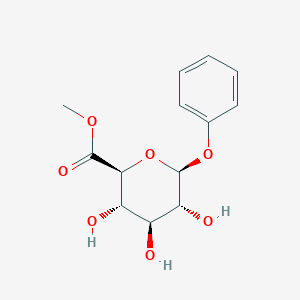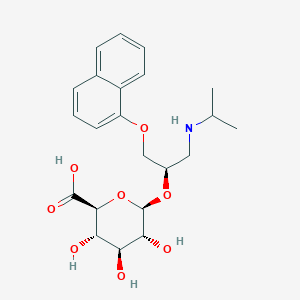
(+)-Propranolol glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.
化学反应分析
Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.
科学研究应用
(+)-Propranolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of propranolol and its metabolites in biological samples .
In medicine, this compound is studied for its potential role in drug-drug interactions and its impact on the pharmacological activity of propranolol . It is also used in toxicological studies to assess the safety and efficacy of propranolol and related compounds .
作用机制
The mechanism of action of (+)-Propranolol glucuronide involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility and excretion of propranolol, thereby reducing its bioavailability and pharmacological activity . The glucuronide conjugate itself is pharmacologically inactive and serves primarily as a means of drug detoxification and elimination .
相似化合物的比较
Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.
Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .
属性
CAS 编号 |
58657-79-7 |
|---|---|
分子式 |
C22H29NO8 |
分子量 |
435.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1 |
InChI 键 |
PCALHJGQCKATMK-CYCKLWOHSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


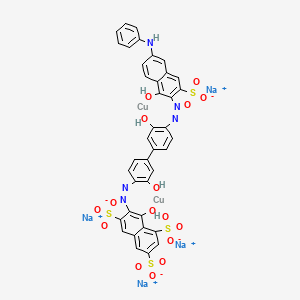
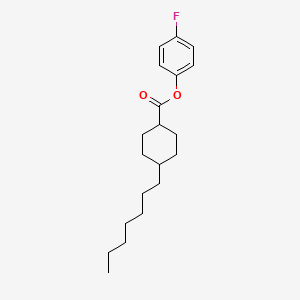
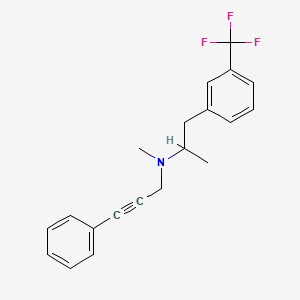
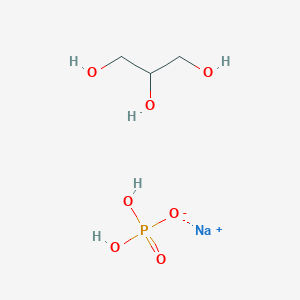
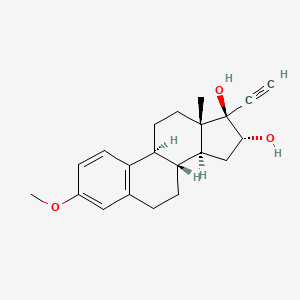
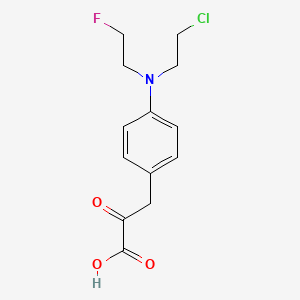
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
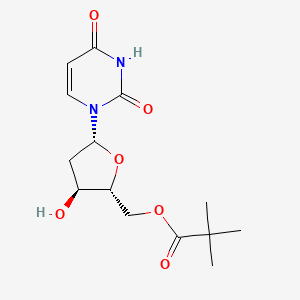
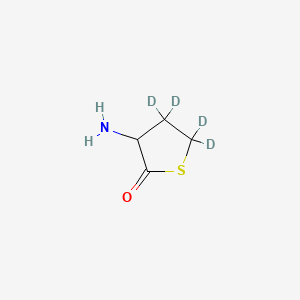
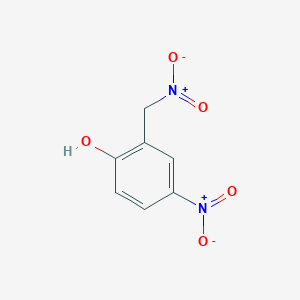
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
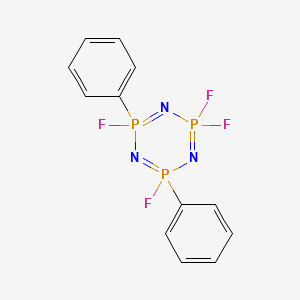
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
